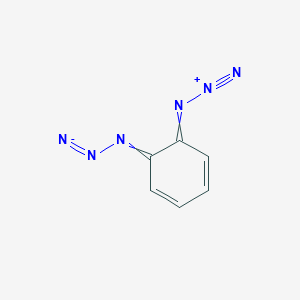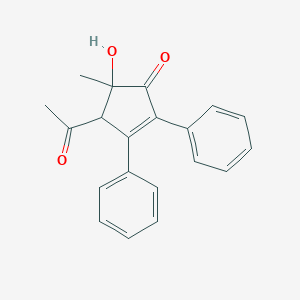![molecular formula C22H4Br14O4 B14138126 Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate CAS No. 94441-98-2](/img/structure/B14138126.png)
Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate: is a highly brominated organic compound. It is primarily used as a flame retardant due to its high bromine content, which imparts excellent fire-resistant properties. This compound is often utilized in various polymeric materials to enhance their flame retardancy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate typically involves the bromination of precursor compounds. The process generally includes the following steps:
Bromination of Benzene Derivatives: The initial step involves the bromination of benzene derivatives to form pentabromophenyl compounds. This is achieved by reacting benzene with bromine in the presence of a catalyst such as aluminum chloride (AlCl3).
Esterification: The brominated benzene derivatives are then esterified with tetrabromobenzene-1,4-dicarboxylic acid to form the final product. This reaction is typically carried out in the presence of a dehydrating agent like thionyl chloride (SOCl2) to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the bromination efficiency and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for selective reduction.
Major Products:
Substitution Reactions: The major products are typically less brominated derivatives of the original compound.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry:
Flame Retardants: The compound is extensively used in the development of flame-retardant materials, particularly in polymers like polyethylene, polypropylene, and polystyrene.
Polymer Additives: It is added to polymers to enhance their thermal stability and reduce flammability.
Biology and Medicine:
Toxicology Studies: The compound is studied for its potential toxicological effects and environmental impact due to its persistence and bioaccumulation.
Industry:
Textiles: It is used in textile coatings to impart flame-retardant properties.
Electronics: The compound is incorporated into electronic components to prevent fire hazards.
Mécanisme D'action
The flame-retardant properties of Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate are primarily due to the release of bromine radicals during thermal decomposition. These bromine radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound also forms a char layer on the material’s surface, which acts as a barrier to heat and oxygen, further preventing combustion.
Comparaison Avec Des Composés Similaires
1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane: Another highly brominated flame retardant with similar applications.
Decabromodiphenyl ether: A widely used flame retardant with a similar bromine content but different chemical structure.
Uniqueness:
Thermal Stability: Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate exhibits higher thermal stability compared to some other brominated flame retardants.
Environmental Impact: It is considered to have a lower environmental impact compared to decabromodiphenyl ether due to its reduced tendency to bioaccumulate.
Propriétés
Numéro CAS |
94441-98-2 |
|---|---|
Formule moléculaire |
C22H4Br14O4 |
Poids moléculaire |
1450.9 g/mol |
Nom IUPAC |
bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H4Br14O4/c23-7-3(8(24)16(32)19(35)15(7)31)1-39-21(37)5-11(27)13(29)6(14(30)12(5)28)22(38)40-2-4-9(25)17(33)20(36)18(34)10(4)26/h1-2H2 |
Clé InChI |
RIYVASNPCAGQKQ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2=C(C(=C(C(=C2Br)Br)C(=O)OCC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


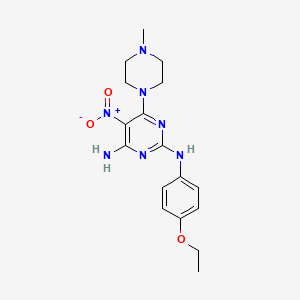
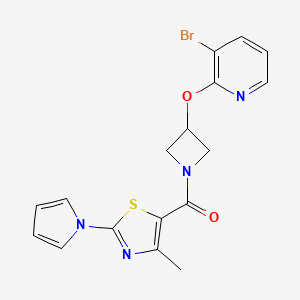
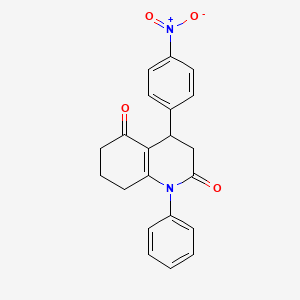
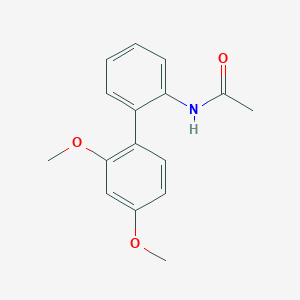
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
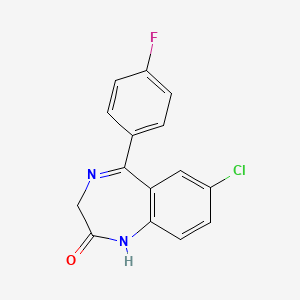
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
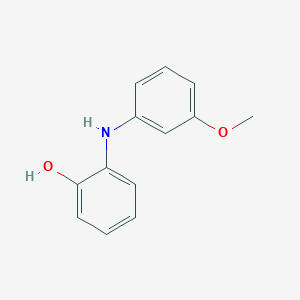


![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
